REACTION_CXSMILES
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[C:1]([CH2:3][C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5])#[N:2].Br[CH2:12][CH2:13][CH2:14]Br.C(=O)([O-])[O-].[K+].[K+].[Na+].[I-]>C(C(C)=O)C>[C:7]([O:6][C:4]([C:3]1([C:1]#[N:2])[CH2:14][CH2:13][CH2:12]1)=[O:5])([CH3:10])([CH3:9])[CH3:8] |f:2.3.4,5.6|
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Name
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|
Quantity
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4 g
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Type
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reactant
|
Smiles
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C(#N)CC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
6.29 g
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Type
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reactant
|
Smiles
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BrCCCBr
|
Name
|
|
Quantity
|
11.75 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)C(=O)C
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Name
|
|
Quantity
|
0.21 g
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Type
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reactant
|
Smiles
|
[Na+].[I-]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated at 80° C. for 6 days
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Duration
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6 d
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Type
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TEMPERATURE
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Details
|
to cool to RT
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Type
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FILTRATION
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Details
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The mixture was filtered through Celite® (filter material)
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated in vacuo
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Type
|
CUSTOM
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Details
|
Purification by chromatography on silica eluting with 10% EtOAc in iso-hexane
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)C1(CCC1)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |